molecular formula C6H8O4 B12070299 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one

4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one

Cat. No.: B12070299
M. Wt: 144.12 g/mol
InChI Key: JTVYTOGUSGWMFF-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one is an organic compound with a unique structure that includes a dioxole ring substituted with hydroxymethyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one typically involves the reaction of ethyl-substituted dioxole derivatives with formaldehyde under acidic or basic conditions. One common method includes the use of paraformaldehyde and an acid catalyst to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance the reaction rate and product stability, often involving temperatures ranging from 50°C to 100°C and pressures up to 10 atmospheres.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-(Formyl)-5-ethyl-1,3-dioxole-2-one.

    Reduction: 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-ol.

    Substitution: 4-(Alkoxymethyl)-5-ethyl-1,3-dioxole-2-one.

Scientific Research Applications

4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl and ethyl groups. These groups can interact with molecular targets such as enzymes and receptors, leading to potential biological effects. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.

    4-(Hydroxymethyl)tetrahydropyran: Another compound with a hydroxymethyl group but a different cyclic structure.

Uniqueness

4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one is unique due to its dioxole ring structure, which imparts distinct chemical properties and reactivity compared to other hydroxymethyl-substituted compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

4-ethyl-5-(hydroxymethyl)-1,3-dioxol-2-one

InChI

InChI=1S/C6H8O4/c1-2-4-5(3-7)10-6(8)9-4/h7H,2-3H2,1H3

InChI Key

JTVYTOGUSGWMFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=O)O1)CO

Origin of Product

United States

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